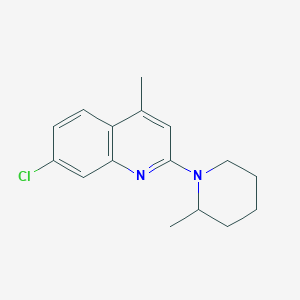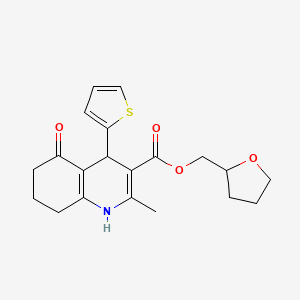
3,5,7-trimethyl-1-adamantanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-trimethyl-1-adamantanecarboxamide, also known as TMA, is a synthetic compound that has been used in scientific research for its potential applications in various fields. Its unique chemical structure and properties make it an interesting compound to study, and it has shown promising results in a number of different areas.
Mecanismo De Acción
The mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide is not fully understood, but it is thought to interact with various receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor and the sigma-1 receptor. By modulating the activity of these receptors, 3,5,7-trimethyl-1-adamantanecarboxamide may be able to exert its effects on inflammation and neuroprotection.
Biochemical and Physiological Effects:
3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting neuronal survival. These effects are thought to be mediated by the interaction of 3,5,7-trimethyl-1-adamantanecarboxamide with various receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3,5,7-trimethyl-1-adamantanecarboxamide in lab experiments is its unique chemical structure, which makes it an interesting compound to study. Additionally, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have a number of different potential applications, making it a versatile compound for research. However, one limitation of 3,5,7-trimethyl-1-adamantanecarboxamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results from experiments.
Direcciones Futuras
There are a number of different future directions for research on 3,5,7-trimethyl-1-adamantanecarboxamide. One area of interest is in the development of new materials using 3,5,7-trimethyl-1-adamantanecarboxamide as a building block. Another area of interest is in the potential use of 3,5,7-trimethyl-1-adamantanecarboxamide as a therapeutic agent for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of 3,5,7-trimethyl-1-adamantanecarboxamide and its effects on the body.
Métodos De Síntesis
3,5,7-trimethyl-1-adamantanecarboxamide can be synthesized using a number of different methods, but one of the most common is through the reaction of 1-adamantylamine with acetyl chloride in the presence of a base catalyst. This reaction produces 3,5,7-trimethyl-1-adamantanecarboxamide as a white crystalline solid, which can then be purified using various techniques.
Aplicaciones Científicas De Investigación
3,5,7-trimethyl-1-adamantanecarboxamide has been studied for its potential applications in a number of different fields, including medicine, materials science, and catalysis. In medicine, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various diseases such as Alzheimer's and Parkinson's. In materials science, 3,5,7-trimethyl-1-adamantanecarboxamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 3,5,7-trimethyl-1-adamantanecarboxamide has been shown to be an effective catalyst for a number of different reactions.
Propiedades
IUPAC Name |
3,5,7-trimethyladamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-11-4-12(2)6-13(3,5-11)9-14(7-11,8-12)10(15)16/h4-9H2,1-3H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKWEJPAMBATIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816415 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3,5,7-Trimethyl-1-adamantanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5206224.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5206228.png)
![3-benzyl-1,5,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5206243.png)
![4-fluoro-N-[3-(1-pyrrolidinyl)propyl]benzamide hydrochloride](/img/structure/B5206252.png)
![methyl 6-cyclopropyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B5206256.png)

![1-[(4-ethoxyphenyl)sulfonyl]-4-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)piperazine](/img/structure/B5206269.png)
![2,4-dichloro-N-[3-({[(4-isopropylbenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5206275.png)


![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5206293.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5206295.png)